Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 3-oxo-5-phenyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a series of organic reactions. One common method includes the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, resulting in a [4 + 2] cycloadduct . This reaction is often carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, acetonitrile, and various organic bases . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile can yield various iodinated derivatives .
Scientific Research Applications
Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and shares similar structural features.
8-Azabicyclo[3.2.1]octane: This compound is central to the family of tropane alkaloids and displays a wide array of biological activities.
Uniqueness
Methyl 3-oxo-5-phenyl-2-oxabicyclo[222]octane-4-carboxylate is unique due to its specific bicyclic structure and the presence of both oxo and phenyl groups
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-18-13(16)15-8-7-11(19-14(15)17)9-12(15)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
HSKBLSWFXGMQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1C3=CC=CC=C3)OC2=O |
Origin of Product |
United States |
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